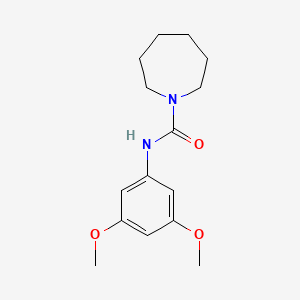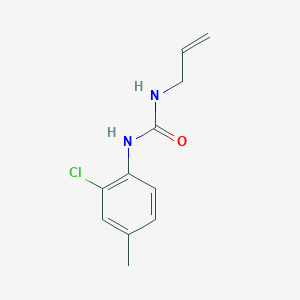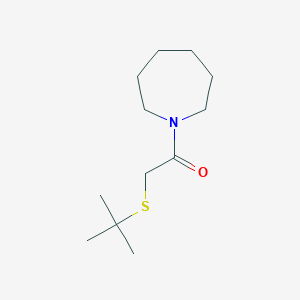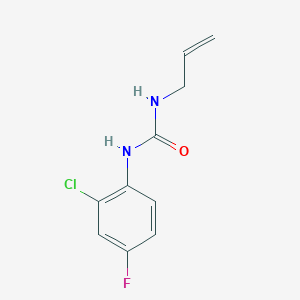
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide, also known as DAAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAAC is a cyclic amide that belongs to the class of azepanes and is widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction, schizophrenia, and other neurological disorders. In pharmacology, this compound has been used as a tool compound to study the function of the dopamine D3 receptor and to develop new drugs targeting this receptor. In medicinal chemistry, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide involves its binding to the dopamine D3 receptor, which belongs to the G protein-coupled receptor family. This compound acts as a competitive antagonist of the dopamine D3 receptor, which results in the inhibition of dopamine signaling. This inhibition leads to a decrease in the release of dopamine in the brain, which has been shown to be associated with the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of dopamine signaling, the modulation of neurotransmitter release, and the regulation of neuronal activity. These effects have been associated with the potential therapeutic benefits of this compound in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethoxyphenyl)azepane-1-carboxamide in lab experiments is its selectivity towards the dopamine D3 receptor, which allows for the study of the function of this receptor in isolation. Another advantage is its potential therapeutic applications in various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide, including the development of new drugs targeting the dopamine D3 receptor, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its selectivity towards the dopamine D3 receptor and its potential therapeutic applications in neurological disorders make it a valuable tool compound for drug discovery and development. Further research on this compound and its derivatives could lead to the discovery of new drugs with improved pharmacological properties and therapeutic benefits.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide involves the reaction of 3,5-dimethoxyphenylacetic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound as a white solid with a yield of approximately 60%.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPPZYLXXMQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)


